![molecular formula C12H14N2O2 B1299451 N-(3-hydroxypropyl)-1H-indole-2-carboxamide CAS No. 357616-16-1](/img/structure/B1299451.png)
N-(3-hydroxypropyl)-1H-indole-2-carboxamide
Overview
Description
N-(3-hydroxypropyl)-1H-indole-2-carboxamide is a derivative of the indole class of compounds, which are of significant interest in medicinal chemistry due to their presence in natural products and biologically active molecules. Indole derivatives, such as indole-2-carboxamides, have been widely utilized in organic synthesis and are known for their diverse biological activities, including anti-inflammatory and analgesic properties .
Synthesis Analysis
The synthesis of indole-2-carboxamide derivatives has been explored in various studies. For instance, novel indole-2-carboxamide derivatives have been synthesized to determine their structural requirements for inhibiting human LDL peroxidation, which is a key factor in the development of atherosclerosis . Additionally, indole-N-carboxylic acids and derived indole-N-carboxamides are used in multicomponent reactions and C-H functionalization, highlighting their versatility in organic synthesis . The synthesis of 3,5-substituted indole-2-carboxamides has also been described, showcasing the preparation of novel compounds with potential biological activities .
Molecular Structure Analysis
The molecular structure of indole-2-carboxamide derivatives has been characterized using techniques such as single crystal X-ray diffraction. For example, the crystal structure of N-methyl-1H-indole-2-carboxamide, a related compound, reveals a planar molecular structure with hydrogen bonding contributing to the formation of centrosymmetric dimeric rings . This structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Indole-2-carboxamides participate in various chemical reactions, which are essential for their functionalization and biological activity. The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids is an example of a reaction that allows for the formation of diverse products through C-C and C-N bond formation . Furthermore, the stereospecific reduction of 3-hydroxy-3H-indoles and their corresponding N-oxides has been studied, leading to the synthesis of 2,3-disubstituted indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-2-carboxamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the electron-donating effect of substituents at certain positions on the indole ring can enhance anti-inflammatory activity, while steric effects can influence analgesic activity . The crystal structure analysis also provides insights into the physical properties, such as planarity and hydrogen bonding patterns, which can affect solubility and stability .
Scientific Research Applications
Catalytic Synthesis
A study by Zheng, Zhang, and Cui (2014) discusses the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process, involving C-C and C-C/C-N bond formation, offers a mild and efficient route for diverse product synthesis, potentially applicable to compounds like N-(3-hydroxypropyl)-1H-indole-2-carboxamide (Zheng, Zhang, & Cui, 2014).
Allosteric Modulation and Fragmentation
Mistry et al. (2015) identified novel negative allosteric modulators of the dopamine D2 receptor using fragmentation of a bitopic ligand, with a focus on the 1H-indole-2-carboxamide moiety. This research provides insight into the potential applications of this compound in neuroscience and pharmacology (Mistry et al., 2015).
Synthetic Approaches
Grant et al. (2011) describe synthetic methods for 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which could be relevant for synthesizing derivatives of this compound. These methods are scalable and versatile, offering a foundation for further chemical modification and application in medicinal chemistry (Grant et al., 2011).
Mechanism of Action
Mode of Action
It is known that the compound has a hydroxypropyl group, which can potentially interact with biological targets . .
Biochemical Pathways
It is known that hydroxypropionic acid, a compound with a similar hydroxypropyl group, is involved in various biochemical pathways . These include the synthesis of coenzyme A, which is involved in numerous metabolic reactions
Pharmacokinetics
It is known that compounds with a hydroxypropyl group can be metabolized in the body
Result of Action
It is known that compounds with a hydroxypropyl group can have various biological effects
properties
IUPAC Name |
N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-7-3-6-13-12(16)11-8-9-4-1-2-5-10(9)14-11/h1-2,4-5,8,14-15H,3,6-7H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPWJNNVGDORKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367038 | |
Record name | N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790808 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
357616-16-1 | |
Record name | N-(3-hydroxypropyl)-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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